molecular formula C4H7ClF3NO B15300006 [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride

[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride

Cat. No.: B15300006
M. Wt: 177.55 g/mol
InChI Key: DDWDBGWXOXYDCD-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride is a chemical compound of interest in organic synthesis and medicinal chemistry research. The aziridine ring, a three-membered heterocycle containing nitrogen, is a key functional group known for its utility as a synthetic building block. Researchers value aziridines for their potential as electrophiles in ring-opening reactions, which can be used to incorporate advanced molecular features into more complex structures. The presence of the trifluoromethyl (CF3) group is significant due to its ability to profoundly influence a compound's metabolic stability, lipophilicity, and binding properties, making it a common feature in agrochemical and pharmaceutical agents. The specific research applications, mechanism of action, and biological or chemical profile of this particular compound are areas awaiting further investigation and characterization by the scientific community. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C4H7ClF3NO

Molecular Weight

177.55 g/mol

IUPAC Name

[3-(trifluoromethyl)aziridin-2-yl]methanol;hydrochloride

InChI

InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3-2(1-9)8-3;/h2-3,8-9H,1H2;1H

InChI Key

DDWDBGWXOXYDCD-UHFFFAOYSA-N

Canonical SMILES

C(C1C(N1)C(F)(F)F)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride typically involves the trifluoromethylation of aziridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under metal-free conditions, using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethylated product.

Industrial Production Methods

In an industrial setting, the production of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The choice of equipment and reaction parameters is crucial to ensure the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions

[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the aziridine ring to more stable amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aziridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines. Substitution reactions can result in a variety of functionalized aziridine derivatives.

Scientific Research Applications

[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related aziridine, azetidine, and trifluoromethyl-containing derivatives to highlight key differences in reactivity, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Ring Size Substituents Key Properties/Applications References
[3-(Trifluoromethyl)aziridin-2-yl]methanol HCl C₄H₇F₃NO·HCl 3-membered -CF₃, -CH₂OH High ring strain, reactive in ring-opening reactions Inferred
3-[3-(Trifluoromethyl)phenoxy]azetidine HCl C₁₀H₁₁F₃NO·HCl 4-membered -CF₃, phenoxy group Lower strain, enhanced aromatic interactions
(3-Methylazetidin-3-yl)methanol HCl C₅H₁₂ClNO 4-membered -CH₃, -CH₂OH Stabilized by methyl group, used in biochemical assays
Cinacalcet HCl C₂₂H₂₂F₃N·HCl N/A -CF₃, naphthyl, propylamine Pharmaceutical (calcium regulator)
Fenfluramine HCl C₁₂H₁₆F₃N·HCl N/A -CF₃, phenethylamine Anorectic agent, serotonin modulation

Key Observations:

Ring Strain and Reactivity: The three-membered aziridine ring in the target compound confers higher strain compared to azetidines (4-membered), making it more reactive in ring-opening reactions, such as nucleophilic additions or polymerizations. Azetidines (e.g., 3-[3-(trifluoromethyl)phenoxy]azetidine HCl) exhibit lower strain and greater stability .

Trifluoromethyl Group Effects :

  • The -CF₃ group enhances lipophilicity (logP) and metabolic stability across all analogs. For example, Cinacalcet HCl leverages this group for improved bioavailability and target binding .

Solubility and Salt Forms :

  • Hydrochloride salts universally improve aqueous solubility. Fenfluramine HCl and the target compound both utilize this property for pharmaceutical formulations .

In contrast, azetidines (e.g., 3-Methylazetidin-3-ylmethanol HCl) are explored as enzyme inhibitors or receptor modulators .

Biological Activity

[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Aziridines, particularly those substituted with trifluoromethyl groups, have been shown to exhibit various biological effects, including anticancer and antibacterial activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

The compound is characterized by the presence of a trifluoromethyl group, which enhances its reactivity and biological activity. The aziridine ring structure contributes to its ability to interact with biological macromolecules, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research has indicated that aziridine derivatives can influence cellular processes such as apoptosis, cell cycle progression, and membrane integrity. The following sections detail specific findings related to [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride.

Anticancer Activity

A study evaluating various aziridine derivatives demonstrated that [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride exhibits notable cytotoxicity against cancer cell lines, including HeLa (human cervical carcinoma) and Ishikawa (endometrial adenocarcinoma) cells. The mechanism of action appears to involve:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the S phase, suggesting interference with DNA synthesis or repair mechanisms.
  • Apoptosis Induction : Increased levels of reactive oxygen species (ROS) were observed, indicating that oxidative stress may contribute to apoptosis in treated cells .

Table 1 summarizes the half-maximal inhibitory concentration (IC50) values for [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride across different cell lines:

Cell LineIC50 (µM)
HeLa25
Ishikawa30
L929 (non-tumorigenic)50

Antibacterial Activity

The antibacterial properties of the compound were assessed against several strains of bacteria. Results indicated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism behind this activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Case Studies

Several case studies have explored the therapeutic potential of aziridine derivatives, including [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride:

  • Case Study 1 : A clinical evaluation of aziridine phosphine oxides revealed enhanced anticancer properties compared to their phosphine counterparts. The study highlighted that the introduction of polar functional groups significantly increased biological activity and solubility in aqueous environments .
  • Case Study 2 : Research focused on the synthesis and evaluation of trifluoromethylated aziridines demonstrated their effectiveness in targeting cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing safer therapeutic agents .

The mechanisms through which [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride exerts its biological effects include:

  • Nucleophilic Attack : The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of biologically active derivatives.
  • Oxidative Stress Induction : Increased ROS levels contribute to cellular damage and apoptosis, particularly in cancer cells .

Q & A

Basic: What are the optimal synthetic routes for [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride?

Methodological Answer:
The synthesis typically involves multi-step processes, such as cyclization of trifluoromethyl-containing precursors or functionalization of aziridine rings. For example, intermediates like rac-[(3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]methanol hydrochloride (CAS 1956385-99-1) can be modified via nucleophilic ring-opening or hydroxylation . Key steps include:

  • Precursor activation : Use of protecting groups (e.g., Boc) to stabilize reactive aziridine intermediates.
  • Cyclization : Acid-catalyzed or base-mediated ring closure.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt.
    Validation via NMR (<sup>1</sup>H/<sup>19</sup>F) and LC-MS is critical to confirm structural integrity .

Basic: How can X-ray crystallography determine the stereochemistry of this compound?

Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Steps include:

  • Crystallization : Slow evaporation of a saturated solution in polar solvents (e.g., ethanol/water mixtures).
  • Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
  • Structure refinement : SHELXL or SHELXS for solving and refining the structure, focusing on the aziridine ring geometry and trifluoromethyl orientation .
  • Validation : Check for R-factor convergence (< 0.05) and analyze anisotropic displacement parameters for steric strain.

Advanced: How does the trifluoromethyl group’s position influence bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:
The trifluoromethyl group’s electronic and steric effects modulate target binding. For example:

  • Electronic effects : CF₃’s strong electron-withdrawing nature alters pKa of adjacent functional groups, affecting hydrogen-bonding interactions.
  • Steric effects : Positional isomers (e.g., para vs. meta on phenyl rings) show differential binding to enzymes like kinases or GPCRs .
    Experimental design :
  • Synthesize analogs with CF₃ at varying positions.
  • Perform in vitro assays (e.g., IC₅₀ determination) and molecular docking (using AutoDock Vina) to correlate activity with substituent placement.
    Contradictions in activity data may arise from solvent effects or crystal packing differences, requiring MD simulations for clarification .

Advanced: What analytical techniques validate purity and stability under varying storage conditions?

Methodological Answer:

  • Purity assessment :
    • HPLC : Use a C18 column (gradient: 0.1% TFA in H₂O/ACN) with UV detection at 210 nm. Compare retention times against reference standards .
    • Elemental analysis : Verify Cl⁻ content via ion chromatography.
  • Stability studies :
    • Accelerated degradation (40°C/75% RH for 6 months) with LC-MS monitoring.
    • Identify hydrolytic degradation products (e.g., ring-opened amines) via high-resolution mass spectrometry .

Advanced: How can computational modeling predict reactivity in nucleophilic ring-opening reactions?

Methodological Answer:

  • DFT calculations : Optimize geometries (B3LYP/6-31G*) to determine transition states for aziridine ring-opening.
  • NBO analysis : Quantify charge distribution to predict nucleophilic attack sites (e.g., methylene vs. methine positions).
  • Solvent effects : Use COSMO-RS to model polar aprotic solvents (e.g., DMF) and their impact on reaction rates .
    Experimental validation via kinetic studies (NMR monitoring) is essential to confirm computational predictions.

Basic: What spectroscopic methods confirm the compound’s structural identity?

Methodological Answer:

  • <sup>1</sup>H/<sup>19</sup>F NMR : Identify aziridine protons (δ 2.5–3.5 ppm) and CF₃ splitting patterns (quartet, J ≈ 12 Hz).
  • IR spectroscopy : Stretch frequencies for OH (3200–3600 cm⁻¹) and C-F (1100–1200 cm⁻¹).
  • Mass spectrometry : ESI-MS in positive mode to detect [M+H]⁺ and isotopic clusters for Cl⁻ .

Advanced: How does the hydrochloride salt form impact solubility and crystallinity?

Methodological Answer:

  • Salt formation : Protonation of the aziridine nitrogen enhances aqueous solubility (critical for in vivo studies).
  • Crystallinity : Compare PXRD patterns of free base vs. hydrochloride salt. The latter often forms tighter crystal lattices, improving stability.
  • Counterion effects : Test alternative salts (e.g., sulfate) via phase solubility diagrams to optimize bioavailability .

Advanced: What strategies mitigate racemization during synthesis?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselective cyclization.
  • Low-temperature reactions : Conduct steps below –20°C to slow epimerization.
  • Chiral HPLC : Monitor enantiomeric excess (e.g., Chiralpak AD-H column) and optimize reaction conditions iteratively .

Notes on Data Contradictions

  • Synthetic routes : and suggest divergent intermediates (pyrrolidine vs. azetidine). Researchers should compare yields and scalability.
  • Bioactivity : notes conflicting reports on CF₃ positional effects. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.